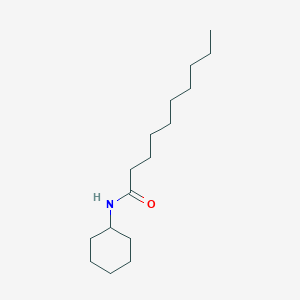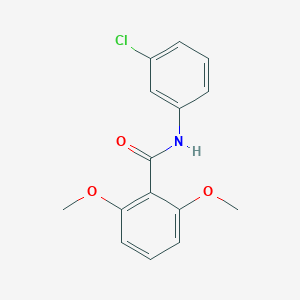
N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide, also known as BPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 345.48 g/mol.
Wirkmechanismus
The mechanism of action of N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide has also been shown to inhibit the activity of lipoxygenase, another enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide is also readily available and relatively inexpensive. However, one of the limitations of using N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide is its low solubility in water, which may limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide. One area of research is the development of new drugs based on N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide for the treatment of pain and inflammation. Another area of research is the optimization of the synthesis method to achieve even higher yields and purity of N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide. Additionally, the potential use of N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide as a pesticide and its effects on the environment and non-target organisms should be further investigated.
Synthesemethoden
The synthesis of N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide involves the reaction between 4-butylaniline and 4-methylphenol in the presence of acetic anhydride and a catalytic amount of hydrochloric acid. The resulting product is then treated with sodium hydroxide to obtain N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide. This method has been optimized to achieve high yields and purity of N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide has also been studied for its potential use as a pesticide due to its insecticidal properties. In materials science, N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide has been used as a monomer for the synthesis of polymers with unique properties.
Eigenschaften
Molekularformel |
C19H23NO2 |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H23NO2/c1-3-4-5-16-8-10-17(11-9-16)20-19(21)14-22-18-12-6-15(2)7-13-18/h6-13H,3-5,14H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
YXBCEEYKBRUFBW-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



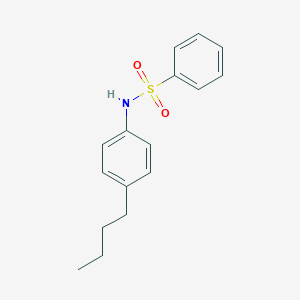
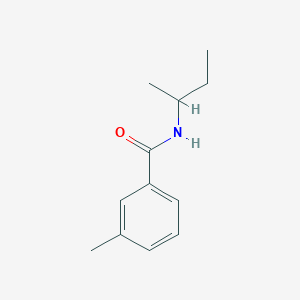
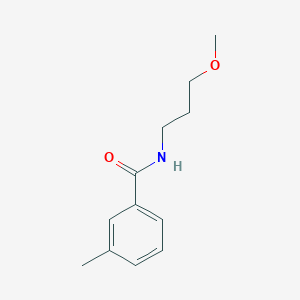
![Dimethyl 5-[(3-methylbenzoyl)amino]isophthalate](/img/structure/B291722.png)
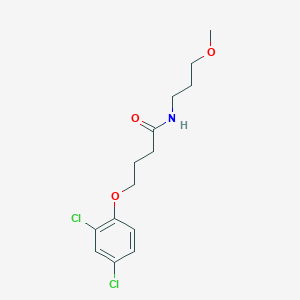
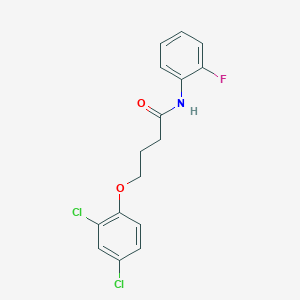
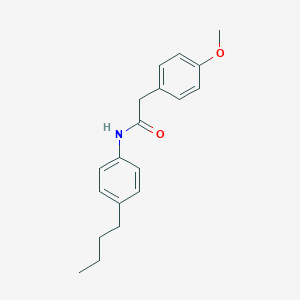

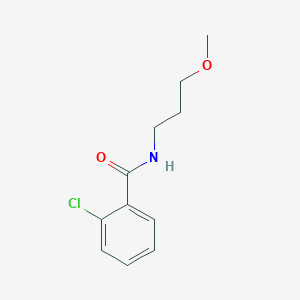
![Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate](/img/structure/B291731.png)
![Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate](/img/structure/B291732.png)
![Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate](/img/structure/B291733.png)
